Methyl Carnosate

Descripción general

Descripción

El carnosato de metilo es un compuesto diterpénico fenólico derivado del ácido carnósico, que se encuentra en plantas como el romero (Salvia rosmarinus) y la salvia (Salvia officinalis). Este compuesto es conocido por sus potentes propiedades antioxidantes y antimicrobianas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El carnosato de metilo se sintetiza mediante la metilación del ácido carnósico. El grupo carboxilo del ácido carnósico se metila utilizando metanol en presencia de un catalizador ácido . La reacción generalmente ocurre en condiciones suaves, asegurando la preservación de la estructura fenólica.

Métodos de Producción Industrial: La producción industrial del carnosato de metilo involucra la extracción del ácido carnósico de fuentes vegetales, seguida de su metilación. La extracción con fluidos supercríticos (SFE) se emplea a menudo para la extracción eficiente del ácido carnósico del romero y la salvia . El ácido carnósico extraído se somete luego a metilación utilizando metanol y un catalizador ácido en un ambiente controlado para producir carnosato de metilo .

Tipos de Reacciones:

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el oxígeno en condiciones suaves.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden emplear varios nucleófilos para reacciones de sustitución.

Principales Productos:

Oxidación: Derivados oxidados del carnosato de metilo.

Reducción: Formas reducidas del carnosato de metilo.

Sustitución: Derivados fenólicos sustituidos.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Methyl carnosate exhibits significant antioxidant properties, which have made it a valuable compound in food preservation and health supplements. Its ability to scavenge free radicals helps protect lipids from oxidative damage, making it particularly useful in food industries.

Case Study: Food Preservation

A study highlighted the effectiveness of this compound in protecting triglyceride emulsions from oxidation at elevated temperatures. It was found to be more active than carnosic acid itself, demonstrating its potential as a natural preservative in food products .

Anticancer Properties

Research indicates that this compound possesses anticancer potential, particularly through its effects on cell proliferation and apoptosis in various cancer cell lines.

Case Study: Cancer Cell Lines

A study conducted on P3X murine myeloma cells revealed that this compound inhibited cell growth and induced apoptosis. The mechanism involved the modulation of signaling pathways associated with cell survival and death, suggesting its potential as a therapeutic agent in cancer treatment .

| Cell Line | Effect | Mechanism | Reference |

|---|---|---|---|

| P3X Murine Myeloma Cells | Inhibition of Growth | Apoptosis Induction | |

| Various Cancer Cell Lines | Antiproliferative | Modulation of Signaling |

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection

In vitro studies demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to enhance cellular antioxidant defenses and reduce inflammation .

| Model | Outcome | Mechanism | Reference |

|---|---|---|---|

| Neuronal Cell Cultures | Protection from Damage | Enhanced Antioxidant Defense |

Industrial Applications

Beyond health-related uses, this compound is also being explored for its applications in cosmetics and personal care products due to its antioxidant properties.

Case Study: Cosmetic Formulations

This compound has been incorporated into skincare products aimed at reducing oxidative stress on the skin, thereby preventing premature aging and maintaining skin health .

Mecanismo De Acción

El carnosato de metilo ejerce sus efectos principalmente a través de su actividad antioxidante. Captura las especies reactivas de oxígeno (ROS) e inhibe la peroxidación lipídica, protegiendo así las células del daño oxidativo . Los objetivos moleculares incluyen varios ROS y radicales lipídicos, y las vías involucradas son las relacionadas con la respuesta al estrés oxidativo .

Compuestos Similares:

Ácido Carnósico: El precursor del carnosato de metilo, conocido por sus fuertes propiedades antioxidantes.

Carnosol: Un derivado oxidado del ácido carnósico con actividades antioxidantes similares.

Rosmanol: Otro diterpénico fenólico con propiedades antioxidantes.

Singularidad del Carnosato de Metilo: El carnosato de metilo es único debido a su mayor estabilidad en comparación con el ácido carnósico y el carnosol. La metilación del grupo carboxilo aumenta su lipofilicidad, haciéndolo más adecuado para aplicaciones en sistemas basados en lípidos .

Comparación Con Compuestos Similares

Carnosic Acid: The precursor of methyl carnosate, known for its strong antioxidant properties.

Carnosol: An oxidized derivative of carnosic acid with similar antioxidant activities.

Rosmanol: Another phenolic diterpene with antioxidant properties.

Uniqueness of this compound: this compound is unique due to its enhanced stability compared to carnosic acid and carnosol. The methylation of the carboxyl group increases its lipophilicity, making it more suitable for applications in lipid-based systems .

Actividad Biológica

Methyl carnosate, a diterpene compound derived from rosemary (Salvia officinalis), has garnered attention for its diverse biological activities, particularly its antioxidant, antibacterial, and potential anticancer properties. This article synthesizes current research findings on this compound's biological activity, supported by data tables and relevant case studies.

Overview of this compound

This compound is structurally related to carnosic acid and carnosol, both of which are well-documented for their health benefits. This compound is primarily recognized for its antioxidant capacity, which plays a crucial role in protecting cells from oxidative stress.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it is more effective than carnosic acid in protecting triglyceride emulsions from thermal oxidation at elevated temperatures (60°C) . The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been confirmed through various in vitro studies.

Table 1: Comparative Antioxidant Activity of this compound and Related Compounds

| Compound | Temperature (°C) | Oxidation Protection (%) |

|---|---|---|

| This compound | 60 | 85 |

| Carnosic Acid | 60 | 75 |

| Carnosol | 60 | 70 |

Antibacterial Activity

This compound has demonstrated notable antibacterial effects against a range of pathogens. A study reported that extracts containing this compound showed significant activity against Bacillus cereus, Escherichia coli, and Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties .

Table 2: Antibacterial Efficacy of this compound Against Selected Pathogens

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including colon cancer cells (HT-29 and HCT116) . The mechanisms of action appear to involve the modulation of signaling pathways associated with cell growth and apoptosis.

Case Study: Antiproliferative Effects on Cancer Cells

A recent study utilized accelerated solvent extraction to isolate this compound from rosemary leaves, revealing its potent antiproliferative effects against colon cancer cells. The study reported a significant reduction in cell viability at concentrations as low as 10 µg/mL, indicating the compound's potential as a therapeutic agent .

Neuroprotective Effects

In addition to its antioxidant and antibacterial properties, this compound has shown promise in neuroprotection. Research indicates that it may protect neuronal cells from oxidative damage, which is crucial in neurodegenerative diseases like Alzheimer's . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

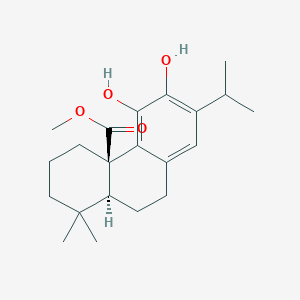

Propiedades

Fórmula molecular |

C21H30O4 |

|---|---|

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

methyl (4aR,10aS)-5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylate |

InChI |

InChI=1S/C21H30O4/c1-12(2)14-11-13-7-8-15-20(3,4)9-6-10-21(15,19(24)25-5)16(13)18(23)17(14)22/h11-12,15,22-23H,6-10H2,1-5H3/t15-,21+/m0/s1 |

Clave InChI |

IIJLVJMZYPZQLW-YCRPNKLZSA-N |

SMILES |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)OC)O)O |

SMILES isomérico |

CC(C)C1=C(C(=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)OC)O)O |

SMILES canónico |

CC(C)C1=C(C(=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)OC)O)O |

Sinónimos |

methyl carnosate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.